molecular formula O7Pb4S B8368286 Tribasic lead sulfate

Tribasic lead sulfate

Cat. No. B8368286
M. Wt: 9.7e+02 g/mol
InChI Key: OCWMFVJKFWXKNZ-UHFFFAOYSA-L
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Patent
US04324768

Procedure details

Water was added to the starting lead monoxide powder containing 0.89% or 0.07% of PbOn to form a slurry having a PbO concentration of 93 g/l and a pH value of 9.8. A 2-liter capacity beaker was charged with 985 ml of the so prepared lead monoxide slurry, and 0.7 ml of acetic acid having a concentration of 2.2 moles/l was added to the slurry on a water bath under agitation by a glass vane. The mixture was agitated for 10 minutes, and 0.8 ml of hydroxylamine sulfate having a concentration of 0.84 mole/l and 0.03 g of powdery tartaric acid were added to the mixture. The mixture was sufficiently agitated to reduce lead peroxide present in the lead monoxide slurry (pH=9.7), and then, the mixture was heated. When the slurry temperature was elevated to 65° to 70° C., 26.61 ml of sulfuric acid having a concentration of 3.861 moles/l was gradually added dropwise to the slurry over a period of 30 minutes (the pH value was 6.3 or 6.4 at the initial stage of addition) and the mixture was agitated at 65° to 70° C. for 40 minutes to effect aging. Thus, there were obtained two kinds of tribasic lead sulfate base slurries having pH values of 8.4 and 8.5, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
26.61 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.7 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=[O:2].NO.C(O)(=O)C(C(C(O)=O)O)[OH:10].[O:18]=[Pb:19]=O.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>[Pb]=O.C(O)(=O)C.O>[O-2:2].[O-2:10].[O-2:18].[O-:24][S:21]([O-:25])(=[O:23])=[O:22].[Pb+2:19].[Pb+2:19].[Pb+2:19].[Pb+2:19] |f:0.1,8.9.10.11.12.13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pb]=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
0.03 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Pb]=O
Step Four
Name
Quantity
26.61 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pb]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pb]=O
Name
Quantity
0.7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pb]=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was agitated for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 0.89% or 0.07% of PbOn
CUSTOM
Type
CUSTOM
Details
to form a slurry
ADDITION
Type
ADDITION
Details
was added to the slurry on a water bath under agitation by a glass vane
STIRRING
Type
STIRRING
Details
The mixture was sufficiently agitated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
was elevated to 65° to 70° C.
ADDITION
Type
ADDITION
Details
stage of addition) and the mixture
STIRRING
Type
STIRRING
Details
was agitated at 65° to 70° C. for 40 minutes
Duration
40 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2].[Pb+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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